Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is known for its diverse pharmacological applications, including antiseptic, antipyretic, and antiperiodic actions . It exhibits moderate cytotoxic activity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . The primary targets of this compound are cancer cell lines, including the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line .
Mode of Action
The compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line . It is believed to exert its antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Biochemical Pathways
It is known that quinoline derivatives can inhibit various enzymes, disrupting the normal functioning of cancer cells .
Result of Action
The compound exhibits cytotoxic activity against certain cancer cell lines . This suggests that it may induce cell death or inhibit cell proliferation in these cancer cells, thereby exerting its anticancer effects.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative.
Cellular Effects
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been shown to exhibit moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride . Another method includes heating the compound with chloroacetyl chloride to yield a mixture of isomeric O-acylation products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like chloroacetyl chloride and acetyl chloride are employed in substitution reactions.
Major Products Formed
The reactions of this compound with various reagents yield a range of products, including:
- Ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)-quinoline-3-carboxylate
- 3-chloro-8-(trifluoromethyl)-2H-pyrano[3,2-c]quinoline-2,4(3H)-dione
- 1-acetyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Scientific Research Applications
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate
- Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
- Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their pharmacological properties and applications. The presence of the trifluoromethyl group in this compound enhances its biological activity and makes it unique among its analogs .
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 391-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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